![molecular formula C14H15ClN2O4S B2780471 1-{[1-(3-Chlorobenzenesulfonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione CAS No. 2097917-11-6](/img/structure/B2780471.png)
1-{[1-(3-Chlorobenzenesulfonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-{[1-(3-Chlorobenzenesulfonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione” is a compound that features a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives, such as this compound, are widely used in medicinal chemistry due to their ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “this compound” is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The non-H atoms in the pyrrolidine ring are nearly coplanar .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
This compound is related to chemical structures that have been utilized in the synthesis of various heterocyclic compounds. For example, a similar structure, N-[[(Chlorosulfinyl)oxy]methylene]-N-methylmethanaminium chloride, has been used as an efficient and mild dehydrating agent for in situ generation of ketenes, which further undergo cycloaddition reactions to afford 4(3H)-pyrimidinones and azetidinones, among other products (Singh, Mahajan, Prajapati, & Sandhu, 1991). This indicates the compound's potential in synthesizing complex molecules through efficient reactions.
Computational Analysis
Computational studies on similar Mannich base systems have shown their effectiveness in antioxidant activities. A computational perspective on the equilibrium geometry, vibrational spectra, and electronic structure of such a compound revealed insights into its stability, bonding, and potential reactivity (Boobalan et al., 2014). This highlights the compound's relevance in designing molecules with desired chemical and physical properties.
Antimicrobial and Antitubercular Studies
Derivatives of pyrrolidine-2,5-dione have been synthesized and evaluated for their potential as antimicrobial and antitubercular agents. This research path suggests the interest in derivatives of this compound for developing new therapeutic agents (Chandrashekaraiah et al., 2014). The exploration of such compounds in drug discovery highlights their significance in medicinal chemistry.
Organic Synthesis Methodologies
The synthesis of related compounds involves innovative methodologies that contribute to organic synthesis. For instance, the synthesis of multilayered pyridinophanes via the TosMIC method indicates the versatility of related structures in constructing complex organic molecules (Shibahara, Watanabe, Aso, & Shinmyozu, 2008). This shows the compound's potential application in organic synthesis and material science.
Direcciones Futuras
Propiedades
IUPAC Name |
1-[[1-(3-chlorophenyl)sulfonylazetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4S/c15-11-2-1-3-12(6-11)22(20,21)16-7-10(8-16)9-17-13(18)4-5-14(17)19/h1-3,6,10H,4-5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHYWHNIZALATR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)S(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
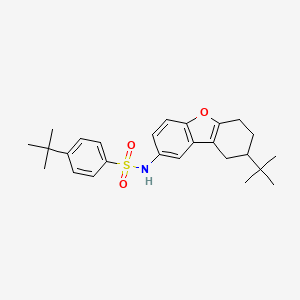
![3-methyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2780390.png)
![3-(2-oxobenzo[d]thiazol-3(2H)-yl)-N-(m-tolyl)propanamide](/img/structure/B2780392.png)
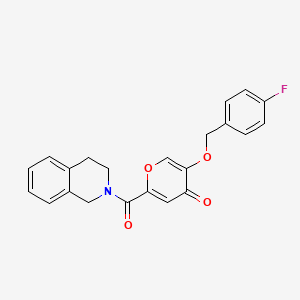
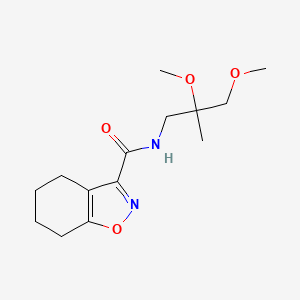
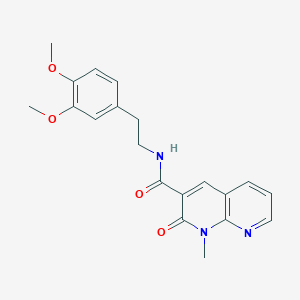
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2780397.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2780398.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2780400.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2780404.png)

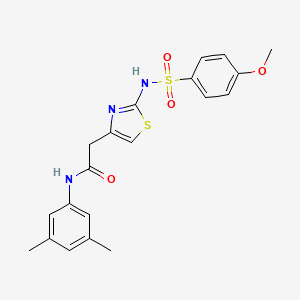
![Methyl 2-[(2-carbamoyl-4-chlorophenyl)amino]acetate](/img/structure/B2780410.png)
